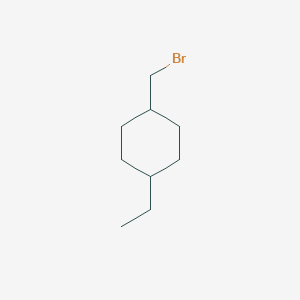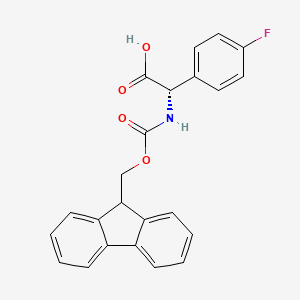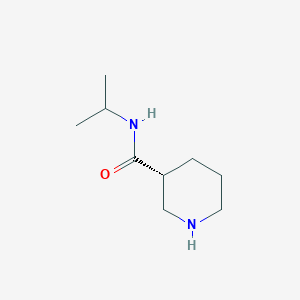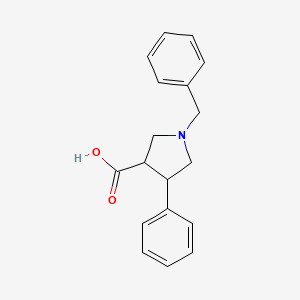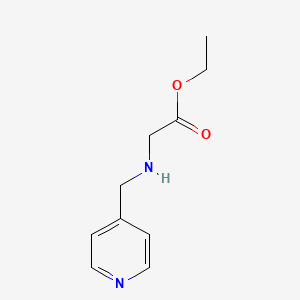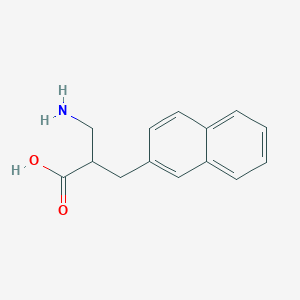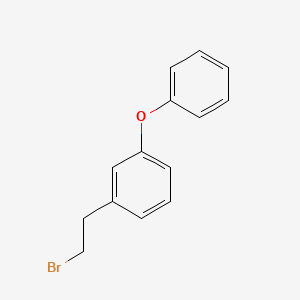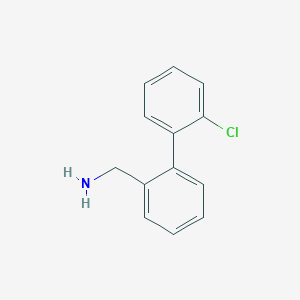
2'-Chlorobiphenyl-2-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chlorobiphenyl-2-methylamine is an organic compound with the molecular formula C13H12ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a methylamine group is attached to the 2 position of the biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chlorobiphenyl-2-methylamine typically involves the reaction of 2-chlorobiphenyl with methylamine. One common method includes the use of a Grignard reagent, where 2-chlorobiphenyl is reacted with methylmagnesium bromide to form the corresponding biphenyl intermediate. This intermediate is then treated with methylamine under controlled conditions to yield 2’-Chlorobiphenyl-2-methylamine .
Industrial Production Methods
Industrial production of 2’-Chlorobiphenyl-2-methylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chlorobiphenyl-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-Chlorobiphenyl-2-methylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2’-Chlorobiphenyl-2-methylamine involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to specific molecular targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobiphenyl: A simpler analog without the methylamine group.
4-Chlorobiphenyl: Another chlorinated biphenyl with the chlorine atom at the 4 position.
2,2’-Dichlorobiphenyl: A compound with two chlorine atoms at the 2 and 2’ positions.
Uniqueness
2’-Chlorobiphenyl-2-methylamine is unique due to the presence of both a chlorine atom and a methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
876170-46-6 |
|---|---|
Molekularformel |
C13H12ClN |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
[2-(2-chlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2 |
InChI-Schlüssel |
CQHFRBPHEMVDPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


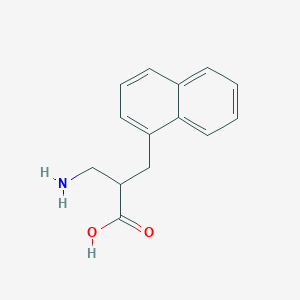
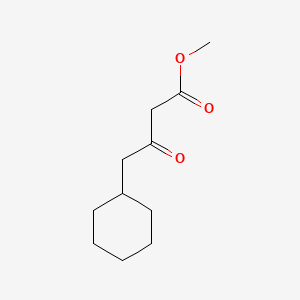
![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)

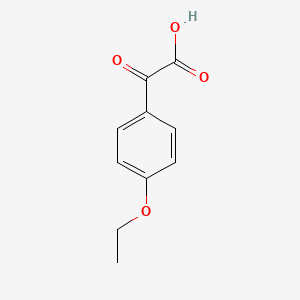
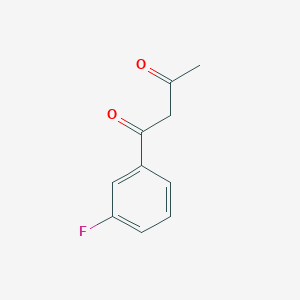
![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)
